n,3-Dimethyl-n-phenylbenzamide

概要

説明

n,3-Dimethyl-n-phenylbenzamide is an organic compound with the molecular formula C15H15NO. It is a tertiary amide, characterized by the presence of a benzamide core with a phenyl group and two methyl groups attached to the nitrogen atom. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of n,3-Dimethyl-n-phenylbenzamide typically involves the condensation of a carboxylic acid with an amine. One common method is the direct condensation of benzoic acid with N,N-dimethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature, yielding the desired amide product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as titanium tetrachloride or boronic acids can further enhance the efficiency of the reaction .

化学反応の分析

Types of Reactions: n,3-Dimethyl-n-phenylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Amines.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

科学的研究の応用

Anticancer Applications

N,3-Dimethyl-N-phenylbenzamide and its derivatives have been investigated for their potential as anticancer agents. Recent studies have highlighted their effectiveness against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

A study synthesized several N-phenylbenzamide derivatives, including those with modifications at the 3-position of the benzene ring. The cytotoxicity of these derivatives was evaluated using the MTT assay against human cancer cell lines. Notably, some derivatives exhibited IC50 values between 7.5 μM and 11.1 μM, indicating significant anticancer potential .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 4e | 7.5 | ABL1 |

| 4f | 11.1 | ABL1 |

Antiviral Activity

This compound has also demonstrated antiviral properties, particularly against enteroviruses.

Case Study: Enterovirus Inhibition

A series of N-phenylbenzamide derivatives were tested for their activity against Coxsackie Virus A9 (CVA9). The compounds showed a direct antiviral mechanism by binding to the virus capsid, stabilizing it and preventing uncoating . The effective concentration (EC50) for one derivative was found to be as low as 1 μM, with a high specificity index .

| Compound | EC50 (μM) | Virus Type |

|---|---|---|

| CL213 | 1 | CVA9 |

Materials Science Applications

Beyond biological applications, this compound has been explored for its optoelectronic properties.

Case Study: Optoelectronic Studies

Research has focused on the incorporation of N-phenylbenzamide into polymer matrices for optoelectronic applications. For instance, studies involving PMMA (polymethyl methacrylate) doped with N-phenylbenzamide derivatives have shown enhanced optical characteristics suitable for organic light-emitting diodes (OLEDs) .

| Property | Value |

|---|---|

| Refractive Index | Increased |

| Absorption Peak | 350 nm |

| Emission Peak | 450 nm |

作用機序

The mechanism of action of n,3-Dimethyl-n-phenylbenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and enzymes, affecting their activity. It may also interact with cell membranes, altering their permeability and function. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s aromatic structure plays a crucial role in its biological effects .

類似化合物との比較

- N,N-Dimethylbenzamide

- N-Phenylbenzamide

- N,N-Diethylbenzamide

Comparison: n,3-Dimethyl-n-phenylbenzamide is unique due to the presence of both a phenyl group and two methyl groups on the nitrogen atom. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and stability, compared to similar compounds. For instance, N,N-Dimethylbenzamide lacks the phenyl group, making it less aromatic and less hydrophobic .

生物活性

n,3-Dimethyl-n-phenylbenzamide is a derivative of the N-phenylbenzamide class of compounds, which has garnered interest due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

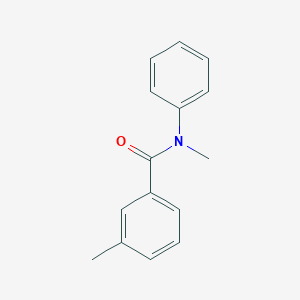

Chemical Structure

The chemical structure of this compound can be represented as follows:

The compound features a benzamide core with two methyl groups on the nitrogen-substituted phenyl ring. This structural modification is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, particularly its antimicrobial , anticancer , and antiviral properties.

Antimicrobial Activity

Studies have indicated that derivatives of N-phenylbenzamides exhibit significant activity against various pathogens. For instance, a study reported that certain N-phenylbenzamide derivatives demonstrated notable schistosomicidal effects against Schistosoma mansoni, with some compounds achieving an EC50 as low as 80 nM and a selectivity index of 123 over mammalian cells . The structure–activity relationship (SAR) revealed that specific substitutions on the phenyl rings significantly influenced activity.

Anticancer Activity

Research into the anticancer potential of this compound derivatives has yielded promising results. A series of imidazole-based N-phenylbenzamide derivatives were synthesized, showing IC50 values between 7.5 and 11.1 μM against various cancer cell lines . Molecular docking studies indicated that these compounds formed stable complexes with target proteins such as ABL1 kinase, suggesting a mechanism for their cytotoxic effects.

Antiviral Activity

The antiviral properties of N-phenylbenzamide derivatives have also been documented. One study focused on their efficacy against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. Compounds exhibited IC50 values ranging from 5.7 to 18 μM against different strains of EV71, indicating potential as lead compounds for antiviral drug development .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance activity against schistosomiasis, while electron-donating groups may reduce efficacy .

- Positioning of Methyl Groups : The positioning of methyl groups influences both potency and selectivity towards target cells.

| Compound | Activity Type | IC50/EC50 Value | Selectivity Index |

|---|---|---|---|

| 9 | Schistosomicidal | EC50 = 80 nM | 123 |

| 1e | Antiviral (EV71) | IC50 = 5.7–12 μM | - |

| 4e | Anticancer | IC50 = 7.5–11.1 μM | - |

Case Studies

Several studies have highlighted the effectiveness of this compound derivatives:

- Schistosoma mansoni Study : A comprehensive evaluation revealed that specific analogs exhibited rapid action against adult worms, leading to significant mortality within hours .

- Anticancer Evaluation : In vitro assays demonstrated that certain derivatives could inhibit cancer cell proliferation effectively, with molecular dynamics simulations supporting their binding affinity to critical targets .

- Antiviral Screening : The antiviral potential was confirmed through assays showing low micromolar activity against EV71 strains, positioning these compounds as candidates for further development .

特性

IUPAC Name |

N,3-dimethyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-12-7-6-8-13(11-12)15(17)16(2)14-9-4-3-5-10-14/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQQGTYHBGXRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968145 | |

| Record name | N,3-Dimethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5346-12-3 | |

| Record name | N,3-Dimethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。